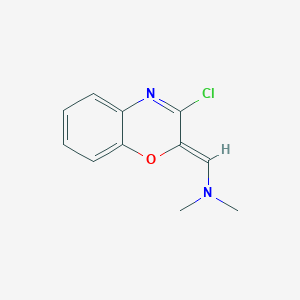

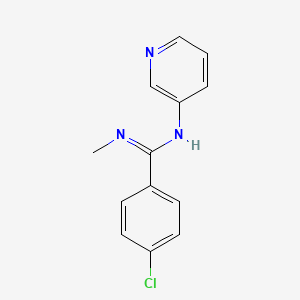

2-(二甲氨基亚甲基)-3-氯-2H-1,4-苯并恶嗪

描述

The molecule “2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine” is a benzoxazine derivative with a dimethylaminomethylene group at the 2-position and a chlorine atom at the 3-position . Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. They are known for their high thermal stability and are used in the production of high-performance polymers .

Molecular Structure Analysis

The molecular structure of similar compounds like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been analyzed using techniques like one- and two-dimensional NMR spectroscopy . Fourier transform infrared (FTIR) spectroscopy is also used to confirm the successful grafting and incorporation of the two monomers functional groups .Chemical Reactions Analysis

The chemical reactivity of similar compounds like N,N-dimethyl enaminones has been studied. They have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like PDMAEMA have been analyzed using techniques like thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), and dynamic light scattering (DLS) .科学研究应用

Antibacterial Properties

GNF-Pf-3495: has demonstrated promising antibacterial activity. Researchers have synthesized GNF@ZnO composites by combining gelatin nanofibers (GNF) with zinc oxide (ZnO) nanoparticles (NPs) using a wet chemistry approach . These composites exhibit strong antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus and Bacillus pumilus) and Gram-negative (e.g., Escherichia coli and Pseudomonas fluorescens) bacteria. The zone of inhibition exceeds 10 mm, making it a potential candidate for antimicrobial applications.

Drug and Gene Delivery Systems

The modification of polymers with GNF-Pf-3495 can lead to multifunctional nanocarriers. For instance, an amphiphilic block copolymer, MPEG-b-(PC-g-PDMAEMA) , was synthesized by grafting poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains onto a biodegradable polycarbonate (PC) block. These cationic micelles self-assemble in aqueous media and can simultaneously load the antioxidant, anti-inflammatory, and anticancer drug quercetin along with DNA. These micelleplexes hold promise for combined drug and gene delivery .

Biomedical Applications

Graphene and its derivatives have gained attention in biomedical research. While not directly related to GNF-Pf-3495 , it’s worth noting that graphene oxide (GO) has been increasingly used due to its biocompatibility and unique properties. GO lacks sharp edges, cavities, and irregularities, making it suitable for various biomedical applications .

Sensor Development

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been employed in sensor-based systems. For instance, a sensor based on a PDMAEMA-modified polymer was developed for specific applications. The sensor’s architecture and properties make it a potential candidate for various sensing applications .

作用机制

Target of Action

GNF-Pf-3495, also known as 2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to be a member of the major facilitator superfamily (MFS) . It plays a crucial role in the survival and proliferation of the parasite .

Mode of Action

The compound interacts with PfMFR3, causing mutations that decrease the parasite’s sensitivity to certain antimalarial compounds .

Biochemical Pathways

It is known that the compound affects the mitochondrial function of the parasite . PfMFR3, the target of GNF-Pf-3495, is localized to the parasite’s mitochondrion . This suggests that the compound may interfere with mitochondrial transport and other processes within this organelle .

Result of Action

The action of GNF-Pf-3495 results in decreased sensitivity of the parasite to certain antimalarial compounds . This suggests that the compound may have potential use in overcoming drug resistance in malaria treatment.

安全和危害

未来方向

The future directions for similar compounds like PDMAEMA involve their use in a wide range of applications, often involving the synthesis of block copolymers . They are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

属性

IUPAC Name |

(1Z)-1-(3-chloro-1,4-benzoxazin-2-ylidene)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-14(2)7-10-11(12)13-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3/b10-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUPIXZBNDANQY-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=NC2=CC=CC=C2O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/C(=NC2=CC=CC=C2O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole](/img/structure/B3035429.png)

![{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035430.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035435.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate](/img/structure/B3035437.png)

![(2E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylaminomethylidene)-3-oxobutanamide](/img/structure/B3035441.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3035444.png)

![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)

![5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine](/img/structure/B3035446.png)